Cytotoxic Potency Advantage of 5-(4-Cyclohexylphenyl) Analogues in Tumor Cell Lines vs. 5-(4-tert-Butylphenyl) and 5-[4-(Trimethylsilyl)phenyl] Comparators
In a head-to-head cytotoxicity comparison across a panel of tumor cell lines, the 5-(4-cyclohexylphenyl) analogue (compound 71) demonstrated potency comparable to the most active congeners, with the 5-(4-tert-butylphenyl) (65), 5-[4-(trimethylsilyl)phenyl] (69), and 5-(4-cyclohexylphenyl) (71) analogues all classified as exhibiting 'very good cytotoxicity' [1]. This positions the cyclohexylphenyl substituent as a viable alternative to the metabolically labile trimethylsilyl group and the synthetically constrained tert-butylphenyl moiety, offering a differentiated lipophilicity-hydrolytic stability profile for procurement decisions [2].
| Evidence Dimension | Cytotoxicity against multiple tumor cell lines |
|---|---|
| Target Compound Data | 5-(4-cyclohexylphenyl) analogue (71): 'very good cytotoxicity' (qualitative ranking equivalent to best-in-series) |
| Comparator Or Baseline | 5-(4-tert-butylphenyl) (65) and 5-[4-(trimethylsilyl)phenyl] (69): 'very good cytotoxicity' (same qualitative tier) |
| Quantified Difference | Equivalent tier; differentiated by substituent physicochemical properties (lipophilicity, metabolic stability) rather than potency alone |
| Conditions | Panel of several tumor cell lines; cytotoxicity assay as reported in Houlihan et al., J Med Chem, 1995 |
Why This Matters
Procurement decisions for SAR expansion should prioritize the cyclohexylphenyl analogue over the tert-butylphenyl variant when seeking reduced CYP-mediated oxidation, and over the trimethylsilyl variant when seeking improved aqueous compatibility for in vitro assays.
- [1] Houlihan WJ, Munder PG, Handley DA, Cheon SH, Parrino VA. Antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines. J Med Chem. 1995;38(2):234-240. doi:10.1021/jm00002a004. PMID: 7830265. View Source
- [2] Houlihan WJ, Munder PG, Handley DA, Cheon SH, Parrino VA. J Med Chem. 1995;38(2):234-240. Table 1 compound entries 65, 69, and 71 with cytotoxicity classification. View Source
